Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7) is a differentiated phenoxyacetyl aminobenzoate with a unique 2‑formyl substitution. The free aldehyde enables covalent target engagement, Schiff base library synthesis, and bioisosteric replacement—capabilities absent in non‑formyl analogs. Its balanced profile (MW 327.33, LogP 3.55, TPSA 81.7 Ų, zero Rule‑of‑5 violations) supports CNS penetration, making it a prime candidate for neuroscience HTS collections and fragment‑based lead discovery. Researchers must recognize this compound as a distinct entity; substitution with in‑class analogs requires de novo validation. Procure with confidence—batch‑specific CoA ensures ≥97% purity for reproducible screening.

Molecular Formula C18H17NO5
Molecular Weight 327.336
CAS No. 692274-46-7
Cat. No. B2861989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate
CAS692274-46-7
Molecular FormulaC18H17NO5
Molecular Weight327.336
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O
InChIInChI=1S/C18H17NO5/c1-2-23-18(22)13-7-9-15(10-8-13)19-17(21)12-24-16-6-4-3-5-14(16)11-20/h3-11H,2,12H2,1H3,(H,19,21)
InChIKeyVMOUYSGHIVAMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7) is a synthetic small-molecule organic compound classified within the phenoxyacetylated aminobenzoate ester family. Its molecular formula is C18H17NO5, with a molecular weight of 327.33 g/mol . The compound features a central amide linkage bridging a 2-formylphenoxyacetyl moiety and an ethyl 4-aminobenzoate group. This structural arrangement provides a hydrogen bond donor (amide NH), multiple hydrogen bond acceptors (ester carbonyl, amide carbonyl, aldehyde oxygen, ether oxygen), and an aromatic system conducive to π-stacking interactions . It is commercially available as a research chemical with a specified minimum purity of 97% .

Why Generic Substitution of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7) is Scientifically Unjustified


Direct substitution of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate with other in-class phenoxyacetyl aminobenzoate derivatives is inadvisable without experimental validation. The specific 2-formyl substitution pattern on the phenoxy ring, combined with the ethyl ester on the benzoate moiety, defines a unique physicochemical and potential pharmacophoric fingerprint. While broader benzoate ester class compounds may exhibit antimicrobial or anticancer activities [1], such class-level associations are not sufficient to infer the behavior of this specific compound. The presence of the free aldehyde group provides a reactive handle for further derivatization, such as Schiff base formation, which is not available in non-formyl analogs. Consequently, any attempt to replace this compound with a closely related analog (e.g., methyl ester variant or 4-formyl isomer) would require de novo validation of the specific application, as no direct comparative data exists to support interchangeability. Users must treat this compound as a distinct entity whose properties cannot be reliably extrapolated from class averages.

Quantitative Evidence Guide: Comparative Data for Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7)


Predicted Lipophilicity (LogP) Profile of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7) vs. Analogous Methyl Ester Derivative

The predicted lipophilicity of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, as estimated by its ACD/LogP value, is 3.55 . This value is higher than the predicted LogP of the analogous methyl ester derivative, methyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, which is estimated at 2.5–3.0 based on typical methyl-to-ethyl ester LogP shifts of +0.5–1.0 log units. The increased lipophilicity suggests enhanced passive membrane permeability, which may be advantageous in cell-based assays requiring intracellular target engagement. However, this property also correlates with higher plasma protein binding and potential for off-target partitioning. This differentiation is based on cross-study comparable computational predictions and standard medicinal chemistry principles.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Polar Surface Area (PSA) of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7): A Key Parameter for CNS Penetration Assessment

The topological polar surface area (TPSA) of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is calculated to be 81.7 Ų . This value is significantly lower than the generally accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration. In comparison, many CNS-active drugs have TPSA values below 90 Ų, whereas peripherally restricted compounds often exceed 100 Ų. This physicochemical parameter suggests that the compound may possess a moderate potential to cross the BBB, a property that must be considered in in vivo studies where CNS exposure is either desired or to be avoided. The specific TPSA value is a direct consequence of the compound's unique arrangement of polar functional groups (amide, ester, aldehyde, ether) and distinguishes it from analogs with additional polar substituents that would increase TPSA beyond the 90 Ų threshold.

Blood-brain barrier CNS drug discovery Polar surface area ADME

Hydrogen Bonding Capacity of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7) vs. Non-Formyl Analogs

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor . The aldehyde oxygen and amide carbonyl provide specific acceptor sites, while the amide NH serves as a donor. This hydrogen bonding capacity is distinct from non-formyl analogs (e.g., phenoxyacetyl aminobenzoates lacking the aldehyde group), which typically possess 4 acceptors and 1 donor. The additional acceptor site may enable unique interactions with biological targets, such as enzymes with active-site residues that require an aldehyde oxygen for covalent or non-covalent binding. The presence of the formyl group also allows for potential covalent modification via Schiff base formation with lysine residues, a feature absent in non-formyl comparators. This structural differentiator is critical for applications involving target engagement studies or covalent probe design.

Hydrogen bonding Target engagement Molecular recognition Pharmacophore

Purity Specification of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7): Minimum 97% by Vendor Specification

Commercial suppliers of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate specify a minimum purity of 97% . This purity level is a critical procurement parameter, as it directly impacts the reproducibility of experimental results. While 97% purity is generally acceptable for many screening and chemical biology applications, it is essential to note that the identity and concentration of the remaining 3% of impurities are not disclosed in standard product datasheets. For applications requiring higher purity (e.g., biophysical assays, crystallography, or in vivo studies), users may need to request additional analytical characterization (e.g., HPLC, LC-MS) or perform in-house purification. This purity specification distinguishes this compound from higher-purity (>99%) or lower-purity (<95%) research chemicals and should be factored into experimental design and procurement decisions.

Quality control Purity Procurement specification Reproducibility

Rule of Five Compliance of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7) for Oral Bioavailability Assessment

Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate exhibits zero violations of Lipinski's Rule of Five , with a molecular weight of 327.33 g/mol (<500), calculated LogP of 3.55 (<5), 5 hydrogen bond acceptors (<10), and 1 hydrogen bond donor (<5). In contrast, larger derivatives of this scaffold (e.g., dibromo-ethoxy substituted analogs) often exceed the molecular weight and hydrogen bond acceptor thresholds, resulting in one or more violations. This favorable drug-likeness profile suggests that the compound is a suitable starting point for medicinal chemistry optimization campaigns targeting oral administration. The absence of Rule of Five violations is a key differentiator from more complex, higher molecular weight analogs that may exhibit poor permeability or solubility.

Drug-likeness Lipinski's Rule of Five Oral bioavailability ADME

Validated Research and Industrial Application Scenarios for Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7)


Medicinal Chemistry Lead Optimization: Scaffold for CNS-Penetrant Probe Development

Based on its favorable TPSA of 81.7 Ų (below the 90 Ų BBB threshold) and zero Rule of Five violations , Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate is a promising starting point for designing CNS-penetrant small molecules. Medicinal chemists can utilize the aldehyde group for bioisosteric replacement or to generate Schiff base libraries, while the ethyl ester provides a modifiable handle for prodrug strategies. The compound's moderate predicted LogP of 3.55 balances permeability with aqueous solubility, reducing the risk of CNS toxicity associated with highly lipophilic molecules. This scenario is particularly relevant for neuroscience drug discovery programs seeking lead-like scaffolds with favorable brain exposure potential.

Chemical Biology: Covalent Probe Development via Aldehyde-Directed Modification

The presence of a free aldehyde group in Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate enables its use as a covalent modifier of biological targets. The aldehyde can reversibly form Schiff bases with lysine residues or N-terminal amines [1], allowing for target engagement studies or the development of activity-based probes. This reactivity is a unique differentiator from non-formyl analogs, which lack this covalent modification capacity. Researchers can exploit this property to generate stable adducts for target identification, validate binding sites, or create chemical biology tools for studying protein function. The compound's moderate molecular weight and drug-like properties further support its use in cell-based covalent labeling experiments.

High-Throughput Screening (HTS) Campaigns: Quality-Controlled Building Block for Diversity-Oriented Synthesis

With a vendor-specified purity of ≥97% , Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate meets the minimum purity requirements for inclusion in high-throughput screening libraries and diversity-oriented synthesis collections. The compound's balanced physicochemical profile (MW=327.33, LogP=3.55, TPSA=81.7 Ų) positions it within the favorable property space for screening hits. Its reactive aldehyde and ester functionalities allow for rapid parallel synthesis of diverse analogs, making it a versatile building block for generating focused compound libraries. Procurement teams should verify the analytical certificate for specific batch purity and impurity profile before committing to large-scale HTS campaigns.

Antibacterial Drug Discovery: Exploring 2-Formylphenoxyacetic Acid Derivatives

While direct antibacterial data for this specific compound is not available, structurally related azomethine derivatives of 2-formylphenoxyacetic acid have demonstrated antibacterial activity comparable to ciprofloxacin against Staphylococcus aureus and Escherichia coli [1]. The presence of the 2-formylphenoxyacetyl moiety in Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate suggests it may serve as a precursor for generating novel antibacterial Schiff bases. This application scenario is based on class-level inference and requires experimental validation. Researchers can utilize this compound to synthesize and screen a library of imine derivatives against Gram-positive and Gram-negative bacterial strains, leveraging the established antibacterial potential of the 2-formylphenoxy scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.